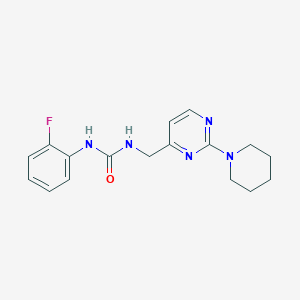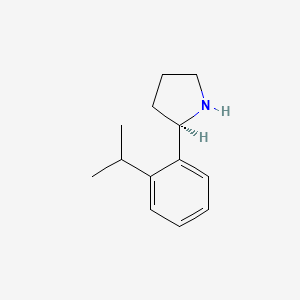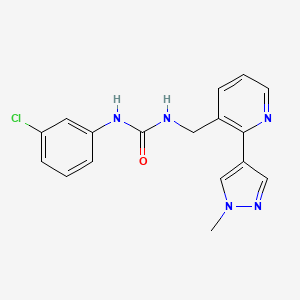![molecular formula C12H14FN3 B2648494 1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1152949-97-7](/img/structure/B2648494.png)
1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine, also known as FPEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPEA belongs to the class of pyrazole derivatives and has been found to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that derivatives similar to 1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine have been synthesized and evaluated for their antimicrobial properties. Novel Schiff bases, involving 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, have demonstrated excellent in vitro antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Puthran et al., 2019).
Synthesis of Antibacterial Candidates
A novel oxazolidinone antibacterial candidate was synthesized, involving key intermediates related to the chemical structure of interest. This highlights the compound's role in the development of new antibiotics through a cost-effective and environmentally benign route (Yang et al., 2014).
Molecular Docking and Nonlinear Optics Applications
The compound has been studied for its molecular structure and properties, including NBO, HOMO-LUMO, and MEP analysis. Molecular docking studies suggest potential inhibitory activity against certain targets, indicating applications in drug development. Additionally, its first hyperpolarizability suggests potential in nonlinear optics (Mary et al., 2015).
Modification of Hydrogels for Medical Applications
Amine compounds, including those similar to the compound of interest, have been used to modify poly vinyl alcohol/acrylic acid hydrogels through condensation reactions. These modified hydrogels show increased swelling and thermal stability, indicating potential applications in medical and pharmaceutical fields (Aly & El-Mohdy, 2015).
A2A Adenosine Receptor Probes
Derivatives based on a similar scaffold have been synthesized as high-affinity and selective antagonists for the A2A adenosine receptor. These compounds, serving as pharmacological probes, can facilitate studies of the A2A receptor, with implications for treating neurological diseases (Kumar et al., 2011).
Synthesis of Novel Compounds for Structural and Biological Studies
The synthesis of novel compounds, including isostructural ones with detailed crystallographic analysis, has been reported. These studies provide insight into the structural basis for the activity of such compounds, with potential implications for the development of new materials or pharmaceuticals (Kariuki et al., 2021).
Eigenschaften
IUPAC Name |
1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-8(14)12-7-15-16(9(12)2)11-5-3-10(13)4-6-11/h3-8H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCUYYYDOOFYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2648413.png)
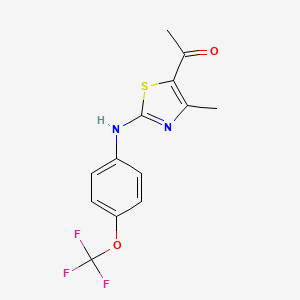
![Thieno[3,2-b]pyridin-6-amine dihydrochloride](/img/structure/B2648415.png)

![N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B2648417.png)
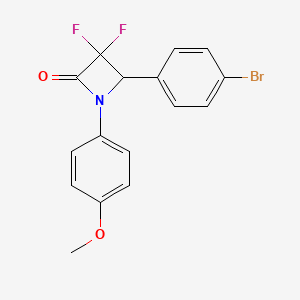
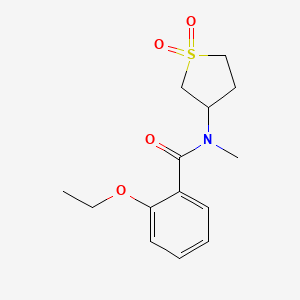
![3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2648424.png)
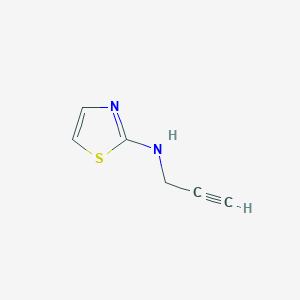
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2648428.png)

